Vericiguat Intermediate Provenance: Direct Link to an FDA-Approved Drug Versus Non-Fluorinated Core
Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is the explicit C3-methyl ester intermediate in the published Bayer synthesis of vericiguat (BAY 1021189), an FDA-approved once-daily sGC stimulator for chronic heart failure [1]. The key synthetic sequence condenses 5-amino-1H-pyrazole-3-carboxylate A with aldehyde B to construct the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core C, which bears the identical 5-fluoro and 3-methyl ester pattern of the target compound [1]. In contrast, the non-fluorinated analog methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) lacks the C5 fluorine, making it structurally incapable of serving as a direct precursor to vericiguat or any 5-fluoro-substituted sGC stimulator in the Bayer clinical pipeline [2]. This established route-of-origin differentiation means that for any group pursuing vericiguat-related SAR, impurity profiling, or backup programs, the 5-fluoro methyl ester is non-substitutable.
| Evidence Dimension | Role as key intermediate in FDA-approved drug synthesis |
|---|---|
| Target Compound Data | Explicit intermediate in vericiguat synthesis (5-fluoro-3-methyl ester core required) |
| Comparator Or Baseline | Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2, non-fluorinated): not present in vericiguat synthetic route |
| Quantified Difference | Binary (fluorinated: route-compatible; non-fluorinated: route-incompatible) |
| Conditions | Vericiguat process chemistry as disclosed in J. Med. Chem. 2017 and patent WO2011147809 |
Why This Matters
For procurement supporting vericiguat-related development, impurity synthesis, or sGC backup programs, only the 5-fluoro methyl ester is chemically competent; the non-fluorinated analog introduces a dead-end structural divergence.
- [1] Follmann M, Ackerstaff J, Redlich G, et al. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. J Med Chem. 2017;60(12):5146-5161. doi:10.1021/acs.jmedchem.7b00449 View Source
- [2] Straub A, et al. Substituted 5-fluoro-1H-pyrazolopyridines and their use. Patent WO2011147809A1, 2011. View Source
